molecular formula C13H24N2O2 B1480032 3-(Ethoxymethyl)-4-methyl-1-prolylpyrrolidine CAS No. 2097948-81-5

3-(Ethoxymethyl)-4-methyl-1-prolylpyrrolidine

Cat. No. B1480032
CAS RN: 2097948-81-5
M. Wt: 240.34 g/mol
InChI Key: QXBMEBPNDALASU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and what products are formed during these reactions .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Human Urinary Carcinogen Metabolites :

    • The paper by Hecht (2002) discusses human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer, focusing on methods and their utility in distinguishing exposed vs. non-exposed individuals, particularly in the context of environmental tobacco smoke.
  • DNA Methyltransferase Inhibitors :

    • The work by Goffin and Eisenhauer (2002) reviews DNA methyltransferase inhibitors, detailing their role in modifying DNA methylation patterns in cancer, with a focus on the clinical testing of specific inhibitors and the potential need for combination therapies in their clinical application.
  • Biodegradation and Fate of Ethyl tert-butyl ether (ETBE) :

    • The review by Thornton et al. (2020) summarizes the current knowledge on the biodegradation and fate of ethyl tert-butyl ether in soil and groundwater, discussing the involvement of specific microorganisms, metabolic pathways, and the impact of co-contaminants.

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety concerns .

Future Directions

This would involve a discussion of what future research could be done with this compound, such as potential applications or areas of study .

properties

IUPAC Name

[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-9-11-8-15(7-10(11)2)13(16)12-5-4-6-14-12/h10-12,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBMEBPNDALASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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